molecular formula C32H26BrNO7 B557363 Fmoc-Tyr(2-Br-Z)-OH CAS No. 147688-40-2

Fmoc-Tyr(2-Br-Z)-OH

Cat. No.: B557363
CAS No.: 147688-40-2
M. Wt: 616,46 g/mole
InChI Key: KDNBLNJKURMWNG-LJAQVGFWSA-N
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Description

Fmoc-Tyr(2-Br-Z)-OH, also known as 9-fluorenylmethyloxycarbonyl-tyrosine(2-bromo-benzyloxycarbonyl)-OH, is a derivative of tyrosine used in peptide synthesis. The Fmoc group is a protective group for the amino group, while the 2-bromo-benzyloxycarbonyl (2-Br-Z) group protects the phenolic hydroxyl group of tyrosine. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(2-Br-Z)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group and the phenolic hydroxyl group with the 2-Br-Z group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is then protected by reacting the Fmoc-tyrosine with 2-bromo-benzyloxycarbonyl chloride (2-Br-Z-Cl) in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the 2-Br-Z group can be removed using hydrogenation or treatment with strong acids.

    Substitution Reactions: The bromine atom in the 2-Br-Z group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation or strong acids for 2-Br-Z removal.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Deprotection: Removal of the Fmoc group yields tyrosine with a 2-Br-Z group, while removal of the 2-Br-Z group yields free tyrosine.

    Substitution: Substitution of the bromine atom yields various functionalized tyrosine derivatives.

Scientific Research Applications

Fmoc-Tyr(2-Br-Z)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary function of Fmoc-Tyr(2-Br-Z)-OH is to serve as a protected tyrosine derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The 2-Br-Z group protects the phenolic hydroxyl group, allowing for selective deprotection and functionalization at later stages of synthesis. The compound does not have a specific biological mechanism of action as it is primarily a synthetic intermediate.

Comparison with Similar Compounds

    Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(2-Br-Z)-OH but with a tert-butyl group protecting the phenolic hydroxyl group.

    Fmoc-Tyr(OH)-OH: Lacks any protective group on the phenolic hydroxyl group.

    Boc-Tyr(2-Br-Z)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of an Fmoc group for amino protection.

Uniqueness: this compound is unique due to the presence of the 2-Br-Z group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNBLNJKURMWNG-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478208
Record name Fmoc-Tyr(2-Br-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147688-40-2
Record name Fmoc-Tyr(2-Br-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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